molecular formula C19H12N4 B8275030 (9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile CAS No. 58293-59-7

(9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile

Cat. No. B8275030
M. Wt: 296.3 g/mol
InChI Key: CVSMTKXLRMWKPW-UHFFFAOYSA-N
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Patent
US06528657B2

Procedure details

10.2 g (37.5 mmol) of N-ethyl-3-(2,2-dicyanoethenyl)carbazole and 100 ml of N,N-dimethylformamide as solvent were placed in a 500 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added an aqueous solution of 1.84 g (37.5 mmol) of sodium cyanide and 4.3 ml of water, which was stirred for 10 minutes. Further, 16.6 g of lead tetraacetate was added. The resultant product was subjected to the reaction for 30 minutes. After the reaction was completed, 200 ml of chloroform was added. To the resultant aqueous solution was added 100 ml of water. The resultant liquid was washed in a separatory funnel. To the washed liquid was added sodium sulfate, which was left to stand for 30 minutes and dehydrated. The dehydrated solution was concentrated in an evaporator and dried under vacuum to obtain a red solid, which was recrystallized in the presence of benzene to obtain 1.5 g of a red crystal.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Two
Name
lead tetraacetate
Quantity
16.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([CH:16]=[C:17]([C:20]#[N:21])[C:18]#[N:19])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[C-:22]#[N:23].[Na+].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>CN(C)C=O.O.C(Cl)(Cl)Cl>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([C:16]([C:22]#[N:23])=[C:17]([C:18]#[N:19])[C:20]#[N:21])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2] |f:1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=C(C#N)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.84 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
4.3 mL
Type
solvent
Smiles
O
Step Three
Name
lead tetraacetate
Quantity
16.6 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Four
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resultant liquid was washed in a separatory funnel
ADDITION
Type
ADDITION
Details
To the washed liquid was added sodium sulfate, which
WAIT
Type
WAIT
Details
was left
WAIT
Type
WAIT
Details
to stand for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The dehydrated solution was concentrated in an evaporator
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a red solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized in the presence of benzene

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C(=C(C#N)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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